molecular formula C16H19N3O2S B1657092 N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide CAS No. 5540-91-0

N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide

Cat. No.: B1657092
CAS No.: 5540-91-0
M. Wt: 317.4 g/mol
InChI Key: XVNZNKMHROEFLD-UHFFFAOYSA-N
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Description

N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide is a chemical compound with the molecular formula C16H19N3O2S It is known for its unique structure, which includes a quinoline ring substituted with trimethyl groups and a sulfanyl-propanoyl-urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide typically involves multiple steps. One common method starts with the preparation of 4,6,8-trimethylquinoline, which is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting intermediate is further reacted with propanoyl chloride to form the propanoyl derivative. Finally, the propanoyl derivative is treated with urea under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and sulfanyl moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide
  • 4-(2-((4,6,8-Trimethylquinolin-2-yl)thio)ethyl)morpholine

Uniqueness

This compound is unique due to its specific combination of a quinoline ring with trimethyl substitutions and a sulfanyl-propanoyl-urea moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

CAS No.

5540-91-0

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C16H19N3O2S/c1-8-5-10(3)14-12(6-8)9(2)7-13(18-14)22-11(4)15(20)19-16(17)21/h5-7,11H,1-4H3,(H3,17,19,20,21)

InChI Key

XVNZNKMHROEFLD-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C

Origin of Product

United States

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